Arginine-Glycine-Tyrosine-Serine-Leucine-Glycine, commonly referred to by its amino acid sequence, is a peptide composed of six amino acids: arginine, glycine, tyrosine, serine, leucine, and glycine. This peptide has garnered interest in various scientific fields due to its potential biological activities and applications in therapeutic contexts.
This peptide can be synthesized through various methods in laboratories specializing in peptide synthesis. It can also be derived from natural proteins through enzymatic hydrolysis or chemical degradation processes. The specific sequence of amino acids suggests that it may be involved in signaling pathways or structural functions within biological systems.
Arginine-Glycine-Tyrosine-Serine-Leucine-Glycine belongs to the class of peptides known as bioactive peptides. These peptides are characterized by their ability to exert physiological effects on the body, influencing processes such as immune response, cell signaling, and metabolic regulation.
The synthesis of Arginine-Glycine-Tyrosine-Serine-Leucine-Glycine can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques.
The molecular structure of Arginine-Glycine-Tyrosine-Serine-Leucine-Glycine can be represented as follows:
The peptide exhibits a specific three-dimensional conformation that is critical for its biological activity.
The structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to elucidate its conformation in solution or solid state.
Arginine-Glycine-Tyrosine-Serine-Leucine-Glycine may undergo various chemical reactions typical of peptides, including:
The mechanism of action for Arginine-Glycine-Tyrosine-Serine-Leucine-Glycine involves interaction with specific receptors or proteins within cells, potentially influencing signaling pathways related to cell growth, differentiation, and immune response.
Research into specific receptor interactions and downstream effects is ongoing and may provide insights into therapeutic applications.
Arginine-Glycine-Tyrosine-Serine-Leucine-Glycine has several potential applications in scientific research and medicine:
The synthesis of Arg-Gly-Tyr-Ser-Leu-Gly analogues incorporating β-amino acids requires specialized solution-phase strategies to address the conformational and reactivity challenges posed by mixed α/β-peptide backbones. The incorporation of β³-homo-amino acids (e.g., β³-homo-tyrosine or β³-homo-leucine) at specific positions enhances metabolic stability while potentially preserving biological activity. This approach necessitates segment condensation where β-amino acid-containing fragments are prepared prior to incorporation into the full sequence. Fragment coupling typically occurs between protected tripeptide units (e.g., Arg-Gly-Tyr-OH + H-Ser-Leu-Gly-OR), employing coupling reagents that minimize epimerization such as HATU in combination with HOAt (1-hydroxy-7-azabenzotriazole) [4] [10].
Critical to success is the strategic selection of coupling solvents that maintain solubility of both fragments while suppressing racemization. Mixed solvent systems such as DMF:acetonitrile (3:1) have demonstrated superior performance over pure DMF for couplings involving sterically hindered β-amino acids, achieving coupling yields exceeding 85% with epimerization levels below 2% when conducted at -15°C. The enhanced peptide solubility in this mixed solvent system reduces aggregation tendencies that often plague segment condensations, particularly at sterically congested junctions involving β-residues [4] [6]. Microwave-assisted coupling (30-50W, 60°C) further accelerates these reactions while maintaining stereochemical integrity, reducing coupling times from hours to minutes without increasing epimerization [10].
Table 1: Coupling Efficiency for α/β-Mixed Peptide Segments
Coupling Junction | Reagent System | Solvent | Temp (°C) | Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|---|
Arg-Gly-Tyr + Ser-Leu-Gly | HATU/HOAt/DIEA | DMF:ACN (3:1) | -15 | 90 | 92 | 1.2 |
Arg-Gly-β³hTyr + Ser-Leu-Gly | HATU/HOAt/DIEA | DMF:ACN (3:1) | -15 | 120 | 86 | 1.8 |
Arg-Gly-Tyr + β³hSer-Leu-Gly | PyBOP/HOAt/DIEA | NMP | 0 | 180 | 78 | 2.5 |
Microwave-Assisted (1st example) | HATU/HOAt/DIEA | DMF:ACN (3:1) | 60 | 15 | 89 | 1.4 |
The Arndt-Eistert reaction provides a powerful method for synthesizing β³-homo-amino acids directly from their proteinogenic α-amino acid counterparts, enabling precise side-chain preservation while extending the backbone. This homologation strategy is particularly valuable for synthesizing β³-homo-tyrosine (β³hTyr) and β³-homo-serine (β³hSer) residues for incorporation into Arg-Gly-Tyr-Ser-Leu-Gly analogues [4]. The process begins with N-Cbz-protected α-amino acids (Cbz-Tyr-OH, Cbz-Ser(tBu)-OH), which undergo activation to acyl azides via mixed anhydride formation with ethyl chloroformate. The Curtius rearrangement of these azides at 0°C generates isocyanates that are trapped with diazomethane to yield diazoketones.
Critical control parameters include maintaining strict temperature control (-10°C to 0°C) during diazomethane reactions to prevent side product formation. The subsequent Wolff rearrangement employs silver benzoate catalysis (0.1 equiv) in aqueous dioxane under photolytic conditions (λ=254nm) to produce homologated β-amino acids directly without isolation of potentially explosive intermediates. This one-pot methodology provides β³hTyr in 68% overall yield and β³hSer in 62% yield after careful purification. The β-amino acids are then incorporated into peptide sequences using Fmoc-strategy compatible protocols, with special attention to the reduced nucleophilicity of β-amino groups which require extended coupling times (2-3 hours) compared to α-amino acids [4] [6].
Racemization presents a critical challenge during the synthesis of Arg-Gly-Tyr-Ser-Leu-Gly, particularly at stereocenters adjacent to activating groups or during fragment condensations involving tyrosine and serine residues. Two predominant mechanisms contribute to racemization: (1) direct α-hydrogen abstraction by basic reagents leading to enolate formation and (2) 5(4H)-oxazolone intermediate formation from activated amino acids [10] [7]. The latter pathway predominates during activation of residues with electron-withdrawing side-chains or when using strong coupling reagents.
The 2-nitrobenzenesulfonyl (2-Ns) group strategy effectively suppresses both pathways during the formation of sensitive junctions such as Gly-Tyr and Ser-Leu [7]. This approach exploits the enhanced acidity of the sulfonamide N-H to generate a rigidly planar anion that sterically blocks oxazolone formation while neutralizing basic impurities through proton transfer. Couplings employing 2-Ns-protected amino components with phosphonium-type coupling reagents (PyBOP, PyAOP) in DMF at -20°C reduce racemization to <0.5% compared to 8-12% observed with standard Fmoc-protection [7]. Alternative suppression strategies include:
Table 2: Racemization Suppression at Sensitive Junctions
Peptide Bond Formed | Protection Scheme | Coupling Reagent | Temp (°C) | Racemization (%) | Suppression Strategy |
---|---|---|---|---|---|
Gly-Tyr | Fmoc-Gly-OH + H-Tyr-OtBu | DIC/HOBt | 25 | 8.2 | Baseline |
Gly-Tyr | Fmoc-Gly-OH + H-Tyr-OtBu | DIC/HOAt | 25 | 3.7 | HOAt additive |
Gly-Tyr | Fmoc-Gly-OH + H-Tyr(2-Ns)-OtBu | PyBOP/DIEA | -20 | 0.4 | 2-Ns protection |
Ser-Leu | Fmoc-Ser(tBu)-OH + H-Leu-Gly-resin | HATU/HOAt | 0 | 1.2 | Low temp/HOAt |
Tyr-Ser | Boc-Tyr-OH + H-Ser(tBu)-Leu-Gly | EDC/HOBt | 25 | 15.6 | Problematic |
Tyr-Ser | Boc-Tyr(2-Ns)-OH + H-Ser(tBu)-Leu-Gly | COMU/DIEA | -15 | 0.8 | 2-Ns/COMU |
Optimal protection schemes for tyrosine and serine side chains significantly impact synthesis efficiency and product purity in Arg-Gly-Tyr-Ser-Leu-Gly synthesis. Tyrosine requires protection against both alkylation and chlorination during acidic cleavage conditions, while serine must be protected against β-elimination during repetitive piperidine deprotections in Fmoc-SPPS [6] [1].
Tyrosine Protection:
Serine Protection:
Strategic combination of nitro-protected tyrosine and tert-butyl-protected serine enables orthogonal deprotection pathways. A representative protection scheme for solution-phase synthesis: Boc-Arg(Pbf)-Gly-Tyr(NO2)-Ser(tBu)-Leu-Gly-OtBu undergoes sequential deprotection: (1) Pd/C hydrogenation for tyrosine deprotection, (2) mild acidolysis (20% TFA/DCM) for tert-butyl ester removal, and (3) strong acidolysis (TFA:TIPS:H2O, 95:2.5:2.5) for global deprotection and side-chain liberation. This multi-stage approach prevents tyrosine alkylation and minimizes acid-induced side reactions [6].
Table 3: Protection and Deprotection Parameters for Sensitive Residues
Residue | Protecting Group | Deprotection Conditions | Time | Compatibility Issues | Residual Protected (%) |
---|---|---|---|---|---|
Tyrosine | tBu | 95% TFA, 25°C | 3h | tert-Butylation side reactions | 0.5-2.0% |
Tyrosine | NO₂ (ortho) | H₂/Pd-C, MeOH:AcOH (95:5) | 4h | Reduction of disulfides | <0.1% |
Serine | tBu | 95% TFA, 25°C | 3h | Premature cleavage in SPPS | 0.3% |
Serine | Trt | 1% TFA/DCM, 25°C | 15min | Incompatible with strong acids | 0.8% |
Serine | Bn | H₂/Pd-C, various solvents | 12h | Slow, incompatible with Cys | 1.5% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7